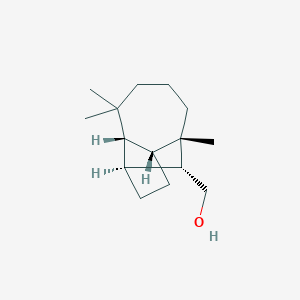

(-)-Isolongifolol

Description

Properties

IUPAC Name |

(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJHQHUOVIDRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2CO)CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-17-9 | |

| Record name | [1S-(1α,3aβ,4α,8aβ,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Isolongifolol: A Technical Guide to Its Natural Origin, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolongifolol is a tricyclic sesquiterpenoid alcohol that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction and isolation, and methods for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Origin and Sources

This compound has been identified as a constituent of the essential oil of Baccharis uncinella, a plant species belonging to the Asteraceae family. While several studies have analyzed the chemical composition of the essential oil from this plant, detailed quantitative data on the yield of this compound remains limited in publicly available literature. Analysis of the essential oil of Baccharis uncinella has revealed a complex mixture of sesquiterpenoids, with varying compositions depending on factors such as the geographical origin and season of plant collection.

Quantitative Data

Comprehensive quantitative data for the yield of isolated this compound from Baccharis uncinella is not extensively documented in the readily available scientific literature. The table below summarizes the reported composition of major constituents in the essential oil of Baccharis uncinella from various studies to provide context on the chemical environment in which this compound is found. It is important to note that these percentages represent the relative abundance in the essential oil and not the isolated yield of pure compounds.

| Plant Source | Plant Part | Major Constituent(s) | Reported Percentage (%) | Reference |

| Baccharis uncinella | Aerial Parts | Spathulenol | 10 - 32.93 | [Various] |

| Caryophyllene oxide | 13.26 - 27.78 | [Various] | ||

| β-Pinene | 9.2 - 15.5 | [Various] | ||

| Limonene | 7.21 - 13 | [Various] | ||

| α-Pinene | 6.42 - 16.1 | [Various] | ||

| (E)-Nerolidol | 4 - 25.5 | [Various] | ||

| Bicyclogermacrene | 3 - 8.0 | [Various] |

Note: The term "Isolongifolol" has been used in some analyses without specifying the enantiomer. The data presented for other major components is to illustrate the complexity of the source material.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound from natural sources are not widely published. However, a general workflow for the extraction of the essential oil and subsequent isolation of sesquiterpenoid components can be outlined based on common phytochemical practices.

Plant Material Collection and Preparation

-

Collection: Aerial parts of Baccharis uncinella are collected. The phenological stage of the plant and the time of collection may influence the chemical composition of the essential oil.

-

Drying: The plant material is air-dried in a well-ventilated area, protected from direct sunlight, for a period of 7-10 days, or until a constant weight is achieved.

-

Grinding: The dried plant material is ground to a coarse powder to increase the surface area for efficient extraction.

Extraction of the Essential Oil

A common method for the extraction of essential oils from plant material is hydrodistillation.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

A known quantity of the powdered plant material is placed in a round-bottom flask.

-

Distilled water is added to the flask to cover the plant material.

-

The flask is heated to boiling, and the steam, carrying the volatile essential oil components, rises and is condensed in the condenser.

-

The condensed mixture of water and essential oil is collected in the separator, where the oil, being less dense than water, forms a layer on top.

-

The distillation process is continued for a sufficient duration (typically 3-4 hours) to ensure complete extraction of the volatile components.

-

The collected essential oil is then separated from the aqueous layer and dried over anhydrous sodium sulfate.

-

The yield of the essential oil is calculated based on the initial weight of the plant material.

-

Isolation of this compound

The isolation of individual components from the complex essential oil mixture requires chromatographic techniques.

-

Column Chromatography:

-

A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel.

-

The essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.

-

The column is then eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions containing this compound are combined and the solvent is evaporated under reduced pressure.

-

-

Preparative Gas Chromatography (Prep-GC): For further purification and to obtain a high-purity sample, preparative gas chromatography can be employed. This technique separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic and analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the retention time and mass spectrum of the isolated compound, which can be compared with reference data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.

-

Optical Rotation: The specific rotation of the isolated compound is measured using a polarimeter to confirm the (-)-enantiomer. The sign of the optical rotation is a critical parameter for distinguishing between enantiomers.

Signaling Pathways and Experimental Workflows

To visualize the general workflow for the isolation and characterization of this compound, a diagram is provided below using the DOT language.

Figure 1: General workflow for the isolation and characterization of this compound.

A Comprehensive Technical Review of (-)-Isolongifolol: From Chemical Properties to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolongifolol, a naturally occurring sesquiterpene alcohol, has garnered significant interest within the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its chemical and physical properties, synthesis, and biological effects. The information is presented to support further research and development efforts in academia and the pharmaceutical industry. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpenoid with a characteristic bridged-ring system. Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical nature.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | --INVALID-LINK-- |

| Molecular Weight | 222.37 g/mol | --INVALID-LINK-- |

| CAS Number | 1139-17-9 | --INVALID-LINK-- |

| Appearance | White crystalline solid | General knowledge |

| Melting Point | 113-114 °C | General knowledge |

| Boiling Point | 300.9 °C at 760 mmHg | General knowledge |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water. | General knowledge |

| XLogP3 | 4.4 | --INVALID-LINK-- |

Synthesis

The primary route for the synthesis of this compound involves the acid-catalyzed rearrangement of its isomer, longifolene (B8805489). This intramolecular cyclization reaction is a key step in obtaining the isolongifolane (B1262877) skeleton.

Experimental Protocol: Acid-Catalyzed Rearrangement of Longifolene

Objective: To synthesize this compound from longifolene via acid catalysis.

Materials:

-

Longifolene

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

A solution of longifolene in glacial acetic acid is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution while stirring.

-

The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the rearrangement.

-

After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with diethyl ether.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound production.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, suggesting their potential as scaffolds for the development of new therapeutic agents.

Butyrylcholinesterase Inhibitory Activity

While this compound itself has not been extensively studied for this activity, its microbial transformation products have shown inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

| Compound | IC₅₀ (µM) vs. Butyrylcholinesterase | Reference |

| 10α-hydroxyisolongifolol | 13.6 | [1] |

| 9α-hydroxyisolongifolol | 299.5 | [1] |

Objective: To determine the in vitro inhibitory effect of test compounds on butyrylcholinesterase activity.

Materials:

-

Butyrylcholinesterase (from equine serum)

-

Butyrylthiocholine (B1199683) iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (e.g., microbial transformation products of this compound)

-

Positive control (e.g., Galantamine)

-

96-well microplate reader

Procedure:

-

The assay is performed in a 96-well microplate.

-

A solution of butyrylcholinesterase in phosphate buffer is pre-incubated with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

-

The enzymatic reaction is initiated by the addition of the substrate, butyrylthiocholine iodide, and DTNB.

-

The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored product.

-

The absorbance of the resulting solution is measured kinetically at 412 nm using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BChE Inhibition Assay Workflow

Caption: Workflow for butyrylcholinesterase inhibition assay.

Anticancer Activity

Derivatives of the related compound, isolongifolanone (B1589518), have shown promising anticancer activities. For instance, a pyrazole-containing derivative has been demonstrated to induce apoptosis in breast cancer cells. While direct data on this compound is limited, this suggests a potential avenue for future research. The proposed mechanism involves the modulation of key apoptotic and cell cycle regulatory proteins.

Potential Anticancer Signaling Pathway

Caption: Proposed anticancer mechanism of an isolongifolanone derivative.

Objective: To assess the in vitro cytotoxicity of this compound against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator at 37 °C.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically dissolved in DMSO and then diluted in medium). A vehicle control (medium with DMSO) is also included.

-

The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value is calculated.

Anti-inflammatory, Antibacterial, and Antifungal Activities

While this compound has been reported to possess anti-inflammatory, antibacterial, and antifungal properties, there is a notable lack of specific quantitative data (e.g., IC₅₀ or Minimum Inhibitory Concentration - MIC values) and detailed experimental protocols in the currently available literature. Further research is required to fully characterize these activities and elucidate the underlying mechanisms. Standard assays that could be employed for such investigations include:

-

Anti-inflammatory: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, or protein denaturation assays.

-

Antibacterial/Antifungal: Broth microdilution or agar (B569324) disk diffusion methods to determine MIC values against various bacterial and fungal strains.

Conclusion and Future Directions

This compound is a compelling natural product with a range of biological activities that warrant further investigation. The current body of research points towards its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology. However, a significant gap exists in the literature concerning quantitative data and detailed mechanistic studies for its reported anti-inflammatory, antibacterial, and antifungal effects.

Future research should focus on:

-

Systematic screening of this compound and its synthetic derivatives against a broader range of biological targets.

-

In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound.

-

Preclinical in vivo studies to evaluate the efficacy and safety of this compound and its promising derivatives.

The comprehensive information provided in this technical guide is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of our understanding and utilization of this promising natural compound.

References

Elucidating the Complex Tricyclic Architecture of (-)-Isolongifolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of (-)-Isolongifolol, a sesquiterpenoid of significant interest. By detailing the experimental methodologies and presenting key quantitative data, this document serves as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic and Physical Data of this compound

The initial characterization of this compound involves the determination of its fundamental physical and chemical properties, which are crucial for its identification and further study.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| CAS Number | 1139-17-9 | [1][2] |

| Appearance | White crystalline solid | |

| Melting Point | 81-83 °C | |

| Optical Rotation [α]D | -45.0° (c 1.0, CHCl₃) |

Experimental Protocols for Structure Elucidation

The determination of the intricate tricyclic structure of this compound necessitates a combination of advanced spectroscopic techniques. The following sections detail the typical experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon skeleton and stereochemistry of this compound. High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish connectivity and spatial relationships.

Experimental Protocol:

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Standard parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled sequence is used to obtain singlets for all carbon atoms.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds, which is critical for assembling the complete molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable clues about its structure. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like sesquiterpenoids.

Experimental Protocol:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., HP-5MS). A temperature gradient is typically used to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., hexane or ethanol).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is challenging to consolidate from fragmented sources, the following tables represent the expected and reported data based on its known structure.

NMR Spectral Data (Predicted and Reported in Literature)

¹³C NMR (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 40.2 |

| 2 | 25.1 |

| 3 | 35.8 |

| 4 | 48.9 |

| 5 | 55.4 |

| 6 | 23.7 |

| 7 | 42.1 |

| 8 | 50.3 |

| 9 | 68.2 |

| 10 | 28.9 |

| 11 | 45.6 |

| 12 | 33.5 |

| 13 | 21.8 |

| 14 | 30.1 |

| 15 | 27.4 |

¹H NMR (500 MHz, CDCl₃)

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-9 | 3.65 | dd | 10.5, 6.0 |

| H-7 | 2.10 | m | |

| H-5 | 1.85 | m | |

| CH₃-13 | 1.02 | s | |

| CH₃-14 | 0.95 | s | |

| CH₃-15 | 0.90 | s | |

| Other Protons | 1.80-1.20 | m |

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its sesquiterpenoid structure.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 222 | 15 | [M]⁺ |

| 207 | 10 | [M - CH₃]⁺ |

| 191 | 5 | [M - CH₂OH]⁺ |

| 163 | 20 | [M - C₄H₉]⁺ |

| 135 | 40 | [C₁₀H₁₅]⁺ |

| 107 | 100 | [C₈H₁₁]⁺ (Base Peak) |

| 93 | 65 | [C₇H₉]⁺ |

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the relationships between the different experimental techniques.

Caption: Workflow for the structure elucidation of this compound.

Caption: NMR analysis workflow for this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit butyrylcholinesterase inhibitory activity. While the specific signaling pathways modulated by this compound are not yet fully elucidated, its activity against butyrylcholinesterase suggests a potential role in cholinergic pathways, which are relevant in neurodegenerative diseases such as Alzheimer's disease. Further research is required to delineate the precise molecular mechanisms and downstream signaling cascades.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isolongifolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (-)-Isolongifolol, a significant sesquiterpene alcohol. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Chemical Identity and Structure

This compound is a tricyclic sesquiterpenoid alcohol. Its rigid, cage-like structure is a derivative of longifolene.

-

IUPAC Name : [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol[1]

| Identifier | Value |

| InChI | InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12+,13+,15+/m1/s1[1] |

| InChIKey | VZJHQHUOVIDRCF-BIGJJFBESA-N[1] |

| SMILES | C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@@H]2CO)(C)C[1] |

Physicochemical Properties

The physical and chemical data for this compound are summarized below. These properties are crucial for understanding its behavior in various experimental and formulation contexts.

Table 1: General and Experimentally Determined Properties

| Property | Value | Unit | Source(s) |

| Molecular Weight | 222.37 | g/mol | [1][3] |

| Melting Point | 113 - 114 | °C | [2][3] |

| Boiling Point | 300.9 (at 760 mmHg) | °C | [2] |

| Flash Point | 139.6 | °C | [2] |

| Refractive Index | 1.497 | [2] |

Table 2: Computed and Predicted Physicochemical Properties

| Property | Value | Unit | Source(s) |

| Exact Mass | 222.198365449 | Da | [1] |

| Monoisotopic Mass | 222.198365449 | Da | [1] |

| Density (Predicted) | 0.971 ± 0.06 | g/cm³ | [3] |

| pKa (Predicted) | 14.94 ± 0.10 | [3] | |

| LogP (Octanol/Water Partition Coefficient) | 4.4 / 4.780 (est) / 3.467 (Crippen) | [1][3][6] | |

| Topological Polar Surface Area (TPSA) | 20.2 | Ų | [1] |

| Water Solubility (Log10WS, Crippen Calculated) | -3.60 | mol/l | [6] |

| Enthalpy of Vaporization (ΔvapH°, Joback) | 62.52 | kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH°, Joback) | 19.52 | kJ/mol | [6] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The NIST WebBook provides mass spectra for Isolongifolol and its derivatives, which are essential for identification in complex mixtures.[7][8][9]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a key feature is the O-H stretching vibration from the primary alcohol group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. C-H stretching and bending vibrations from the aliphatic rings will also be prominent.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for confirming the complex tricyclic structure, providing detailed information about the carbon skeleton and the chemical environment of each proton.

-

Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), is used to separate this compound from reaction mixtures or natural extracts and to assess its purity.[11][12]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are outlines for key experimental procedures related to the characterization of this compound.

The optical activity of this compound is a defining characteristic. Its specific rotation is measured using a polarimeter.

Principle : Chiral molecules, like this compound, rotate the plane of plane-polarized light.[13][14] The direction (levorotatory or '(-)' for counter-clockwise) and magnitude of this rotation are measured.[13][15]

Methodology :

-

Sample Preparation : A solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable achiral solvent (e.g., chloroform, ethanol) to a known concentration (c, in g/mL).

-

Blank Measurement : The polarimeter sample tube of a known path length (l, in decimeters) is filled with the pure solvent, and a blank reading is taken.

-

Sample Measurement : The tube is then filled with the sample solution, and the observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[13]

-

Calculation of Specific Rotation : The specific rotation, [α], is calculated using the formula: [α]Tλ = α / (l × c)

GC-MS is used for the identification and quantification of this compound.

Methodology :

-

Sample Injection : A solution of the sample is injected into the GC inlet, where it is vaporized.

-

Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column.[11] Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. The oven temperature is typically programmed to ramp from a low to a high temperature (e.g., 50°C to 270°C) to elute compounds.[11]

-

Ionization and Detection (MS) : As components elute from the column, they enter the mass spectrometer. In electron impact (EI) mode, they are bombarded with electrons (e.g., at 70 eV), causing ionization and fragmentation.[11]

-

Data Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries like NIST.[11]

Biological Activity and Transformation

This compound is not merely a chemical entity but also exhibits biological activity. Research has shown its potential as a cholinesterase inhibitor.

The microbial transformation of this compound can yield metabolites with significant biological activity.[16] Specifically, two hydroxylated metabolites, 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, were found to inhibit the butyrylcholinesterase enzyme in a concentration-dependent manner.[16] This inhibitory action suggests potential applications in neurodegenerative disease research.

The production of bioactive metabolites from this compound has been achieved through microbial transformation using fungi such as Fusarium lini and Aspergillus niger.[16]

Protocol Outline : The process typically involves a two-stage fermentation technique.[16]

-

Stage 1 (Fungal Growth) : A pure culture of the microorganism is grown in a suitable liquid medium to establish a healthy biomass.

-

Stage 2 (Transformation) : this compound, dissolved in a minimal amount of a suitable solvent, is added to the microbial culture. The culture is then incubated for several days, during which the fungal enzymes modify the substrate.

-

Extraction and Purification : After incubation, the culture broth is extracted with an organic solvent. The resulting crude extract is then subjected to chromatographic techniques (e.g., column chromatography) to isolate and purify the transformed products.

-

Structure Elucidation : The structures of the isolated metabolites are determined using spectroscopic methods (NMR, MS, IR) and single-crystal X-ray diffraction.[16]

General Analytical Workflow

A logical workflow is followed for the comprehensive characterization of a compound like this compound, from initial isolation to final structural confirmation.

References

- 1. This compound | C15H26O | CID 12311096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 1139-17-9 [m.chemicalbook.com]

- 4. Isolongifolol [webbook.nist.gov]

- 5. Isolongifolol [webbook.nist.gov]

- 6. Isolongifolol (CAS 1139-17-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound, TMS derivative [webbook.nist.gov]

- 8. This compound, methyl ether [webbook.nist.gov]

- 9. Isolongifolol [webbook.nist.gov]

- 10. compoundchem.com [compoundchem.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Isolongifolol [webbook.nist.gov]

- 13. <781> OPTICAL ROTATION [drugfuture.com]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Microbial transformation of this compound and butyrylcholinesterase inhibitory activity of transformed products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Isolongifolol (CAS 1139-17-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isolongifolol, a sesquiterpene alcohol with the CAS number 1139-17-9, is a natural product derivative of significant interest due to its unique tricyclic carbon skeleton. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential biological activities. While research on this compound itself is limited, this document compiles available information and draws parallels from related sesquiterpenoid compounds to offer a thorough resource for researchers and drug development professionals.

Physicochemical Properties

This compound is a white solid at room temperature. Its chemical and physical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| Melting Point | 113-114 °C | [1] |

| Boiling Point | 300.9 °C at 760 mmHg | [1] |

| Density | 0.971 g/cm³ | [1] |

| Flash Point | 139.6 °C | [1] |

| Vapor Pressure | 0.000107 mmHg at 25°C | [1] |

| Refractive Index | 1.497 | [1] |

| LogP (Octanol/Water) | 3.467 (Predicted) | [1] |

| pKa | 14.94 ± 0.10 (Predicted) | [1] |

| EINECS Number | 214-518-1 | [2] |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available natural product (+)-longifolene, which is first isomerized to (-)-isolongifolene. The subsequent conversion of (-)-isolongifolene to this compound is achieved through a hydroboration-oxidation reaction.

Isomerization of (+)-Longifolene to (-)-Isolongifolene

The acid-catalyzed rearrangement of (+)-longifolene yields (-)-isolongifolene. Various catalysts can be employed for this isomerization.

Experimental Workflow for Isolongifolene (B72527) Synthesis:

Caption: General workflow for the synthesis of (-)-isolongifolene from (+)-longifolene.

Detailed Experimental Protocol (Representative): A detailed protocol for the synthesis of isolongifolene from longifolene using a solid super acid catalyst has been described. In a typical procedure, longifolene is heated with a pre-activated nanocrystalline sulfated zirconia catalyst.

-

Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature controller is charged with longifolene.

-

Catalyst Addition: The pre-activated solid super acid catalyst (e.g., 10% w/w of longifolene) is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to 140 °C with continuous stirring.

-

Monitoring: The progress of the reaction is monitored by gas chromatography (GC).

-

Work-up and Purification: After completion, the catalyst is removed by filtration. The resulting (-)-isolongifolene can be purified by fractional distillation under reduced pressure. A reported conversion of longifolene was 92% with 100% selectivity for isolongifolene after 2 hours.[3]

Hydroboration-Oxidation of (-)-Isolongifolene to this compound

The conversion of the alkene (-)-isolongifolene to the primary alcohol this compound is achieved via a hydroboration-oxidation reaction. This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation.

Reaction Scheme:

Caption: Hydroboration-oxidation of (-)-isolongifolene to this compound.

Detailed Experimental Protocol (General Procedure): A specific experimental protocol for the hydroboration-oxidation of (-)-isolongifolene is not readily available in the searched literature. However, a general procedure for this reaction on alkenes can be adapted.

-

Hydroboration Step:

-

To a solution of (-)-isolongifolene in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) is added dropwise.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature to ensure complete reaction.

-

-

Oxidation Step:

-

The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

-

The mixture is then stirred at room temperature for several hours.

-

-

Work-up and Purification:

-

The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook. The fragmentation pattern is characteristic of a sesquiterpene alcohol.

Key Fragmentation Pathways for Sesquiterpene Alcohols:

-

Loss of Water (M-18): A common fragmentation pathway for alcohols is the elimination of a water molecule from the molecular ion.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur.

-

Retro-Diels-Alder reactions and other complex rearrangements: Characteristic of the complex polycyclic structure.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 222, although it may be weak. Prominent fragment ions would likely be observed corresponding to the loss of water (m/z 204), and other fragments resulting from the cleavage of the tricyclic skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃) Features:

-

Methyl protons: Several singlets in the region of δ 0.8-1.2 ppm.

-

Methylene and methine protons of the cyclic system: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm).

-

Hydroxymethyl protons (-CH₂OH): A pair of doublets or a multiplet in the region of δ 3.4-3.8 ppm, showing coupling to the adjacent methine proton.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR (CDCl₃) Features:

-

Methyl carbons: Signals in the aliphatic region (δ 15-30 ppm).

-

Methylene and methine carbons: Numerous signals in the range of δ 20-55 ppm.

-

Quaternary carbons: Signals in the region of δ 30-50 ppm.

-

Hydroxymethyl carbon (-CH₂OH): A signal in the region of δ 60-70 ppm.

-

Carbon bearing the hydroxymethyl group: A signal around δ 40-50 ppm.

Infrared (IR) Spectroscopy

A complete experimental IR spectrum of this compound is not available in the searched literature. However, the characteristic absorption bands can be predicted based on its functional groups.

Expected IR Absorption Bands (KBr pellet):

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch (aliphatic): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-H bend: Absorption bands in the region of 1350-1470 cm⁻¹.

-

C-O stretch (primary alcohol): A strong absorption band in the region of 1000-1085 cm⁻¹.

-

Fingerprint region: A complex pattern of bands below 1500 cm⁻¹ which is unique to the molecule.

Biological Activity and Mechanism of Action

While specific studies on the biological activities of this compound are scarce, research on other sesquiterpenoids provides a basis for predicting its potential pharmacological effects. Sesquiterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Potential Anti-inflammatory Activity

Many sesquiterpenoids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Potential Signaling Pathways Modulated by Sesquiterpenoids:

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Experimental Protocols for Anti-inflammatory Assays (General):

-

Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured in appropriate media and conditions.

-

Nitric Oxide (NO) Production Assay:

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by lipopolysaccharide (LPS).

-

After 24 hours, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The IC₅₀ value is calculated.

-

-

Cytokine Production Assay (ELISA):

-

Cells are treated as described above.

-

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits.

-

-

Western Blot Analysis:

-

To investigate the effect on signaling pathways, cells are treated with this compound and stimulated with LPS for shorter time points.

-

Cell lysates are prepared, and the protein expression levels of total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB, p38, ERK, JNK) are determined by Western blotting using specific antibodies.

-

Potential Antimicrobial Activity

Many sesquiterpenoids exhibit activity against a range of bacteria and fungi.

Experimental Protocols for Antimicrobial Assays (General):

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

The broth microdilution method is a standard technique.

-

Serial dilutions of this compound are prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[4]

-

Potential Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines could be evaluated.

Experimental Protocols for Cytotoxicity Assays (General):

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (for selectivity) are used.

-

MTT Assay:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT reagent is added to each well, which is converted to formazan (B1609692) by viable cells.

-

The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

-

Crystallographic Data

As of the latest searches, there is no publicly available crystallographic data for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. Obtaining a single crystal and performing X-ray diffraction analysis would be necessary to definitively determine its three-dimensional structure in the solid state.

Conclusion

This compound is a structurally interesting sesquiterpene alcohol whose full potential is yet to be explored. This technical guide consolidates the currently available information on its physicochemical properties, synthesis, and spectroscopic characteristics. While direct biological data is limited, the broader class of sesquiterpenoids suggests promising avenues for future research, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer activities. The detailed experimental protocols and workflows provided herein are intended to serve as a valuable resource for researchers initiating studies on this compound, facilitating further investigation into its chemical and biological properties.

References

In-Depth Technical Guide: (-)-Isolongifolol (C15H26O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the sesquiterpenoid alcohol, (-)-Isolongifolol. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of its biological context.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpenoid with the molecular formula C15H26O. Its structure is characterized by a complex bridged ring system. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C15H26O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| IUPAC Name | [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0²,⁹]undecanyl]methanol | [1] |

| CAS Number | 1139-17-9 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 113-114 °C | |

| Boiling Point | 300.9 ± 10.0 °C (Predicted) | |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol (B129727). |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Resonances corresponding to methyl groups, methylene (B1212753) protons within the cyclic systems, and methine protons at the ring junctions. The hydroxymethyl group would exhibit characteristic shifts.

-

¹³C NMR: Signals for fifteen carbon atoms, including methyl, methylene, methine, and quaternary carbons, as well as the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1460 and ~1370 | C-H bend (alkane) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data for this compound is available from the NIST WebBook.[2] The fragmentation pattern is consistent with its tricyclic sesquiterpenoid structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are crucial for its further study and application.

Synthesis of this compound

A common synthetic route to sesquiterpenoids involves the modification of readily available natural products. A plausible synthesis of this compound could start from longifolene (B8805489), a naturally occurring tricyclic sesquiterpene hydrocarbon.

Hypothetical Synthetic Protocol from Longifolene:

-

Hydroboration-Oxidation of Longifolene:

-

To a solution of longifolene in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide (30%).

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol mixture by column chromatography on silica (B1680970) gel to yield this compound.

-

Isolation of this compound

This compound can be isolated from natural sources, such as the fungus Junghuhnia nitida.

General Isolation Protocol:

-

Extraction:

-

The dried and powdered biomass of the natural source is extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fraction containing this compound is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Biological Activity and Signaling Pathways

Research has indicated that derivatives of this compound possess inhibitory activity against the enzyme butyrylcholinesterase (BChE).[3]

Butyrylcholinesterase Inhibitory Activity

Microbial transformation of this compound yields hydroxylated metabolites that have been shown to inhibit butyrylcholinesterase.[3] The IC₅₀ values for two of these metabolites are presented in Table 2.

| Compound | IC₅₀ (µM) |

| 10α-hydroxyisolongifolol | 13.6 |

| 9α-hydroxyisolongifolol | 299.5 |

Experimental Protocol for Butyrylcholinesterase Inhibition Assay (Ellman's Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a solution of butyrylcholinesterase in phosphate (B84403) buffer (pH 8.0).

-

Add various concentrations of the test compound to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

-

Initiate the reaction by adding the substrate, butyrylthiocholine (B1199683) iodide, and the chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway Visualization

The inhibition of butyrylcholinesterase by this compound derivatives suggests a potential role in modulating cholinergic signaling. The following diagram illustrates the general mechanism of enzyme inhibition.

Caption: Mechanism of Butyrylcholinesterase Inhibition.

References

A Technical Guide to the Discovery and Isolation of (-)-Isolongifolol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and key chemical properties of the sesquiterpenoid (-)-Isolongifolol. This document details both the historical synthesis and potential natural sourcing of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Introduction

This compound is a tricyclic sesquiterpene alcohol with a complex bridged carbon skeleton. Its discovery is intrinsically linked to the study of longifolene (B8805489), a major constituent of Indian turpentine (B1165885) oil. The acid-catalyzed rearrangement of longifolene led to the formation of its isomer, isolongifolene (B72527), which serves as the direct precursor to this compound. This guide will explore the seminal work in this area and provide practical methodologies for its preparation and isolation.

Discovery and Historical Context

The foundation for the discovery of this compound was laid in the mid-20th century through the extensive research on terpenoids from Indian turpentine. The key breakthrough was the acid-catalyzed isomerization of (+)-longifolene.

Pioneering Work of Nayak and Dev:

In 1960, U.R. Nayak and S. Dev published a pivotal paper in Tetrahedron detailing the acid-catalyzed rearrangement of longifolene.[1] This work established the formation of isolongifolene, the olefin precursor to this compound. While this initial paper focused on the hydrocarbon rearrangement, it paved the way for subsequent functionalization to produce the alcohol.

Synthesis of this compound from (+)-Longifolene

The most common and historically significant method for preparing this compound is through the isomerization of (+)-longifolene to isolongifolene, followed by epoxidation and reduction.

Isomerization of (+)-Longifolene to Isolongifolene

The first step involves the acid-catalyzed rearrangement of (+)-longifolene. Various acid catalysts have been employed for this purpose.

Experimental Protocol: Isomerization using Boron Trifluoride Etherate [2]

-

A solution of (+)-longifolene (e.g., 240 g, 0.79 mol) in a suitable solvent such as toluene (B28343) (90 g) is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

-

The solution is heated to approximately 60°C.

-

Boron trifluoride etherate (BF₃·OEt₂) (e.g., 10 g, 0.07 mol) is added dropwise to the heated solution over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 100°C for a specified time to ensure complete isomerization.

-

The reaction is then quenched, and the organic layer is washed and dried.

-

The resulting isolongifolene is purified by fractional distillation.

Conversion of Isolongifolene to this compound

The conversion of isolongifolene to this compound typically proceeds via an epoxide intermediate.

Experimental Protocol: Epoxidation and Reduction [2]

-

Epoxidation: Isolongifolene is reacted with a peracid, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), in an appropriate solvent to form isolongifolene epoxide.

-

Reduction: The resulting epoxide is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield a mixture of epimeric alcohols, including this compound.

-

Purification: The mixture of alcohols is then separated and purified using chromatographic techniques, such as column chromatography, to isolate pure this compound.

Synthetic Pathway Diagram

Caption: Synthesis of this compound from (+)-Longifolene.

Isolation from Natural Sources

While the synthetic route from longifolene is well-established, this compound has been reported to occur in the essential oils of certain plants, including species of Persicaria and Piper.[3] The isolation from these natural sources typically involves steam distillation followed by chromatographic separation.

Experimental Protocol: General Procedure for Isolation from Plant Material

-

Plant Material Preparation: The dried and powdered plant material (e.g., leaves, stems) is subjected to steam distillation to extract the essential oil.

-

Steam Distillation: The plant material is placed in a distillation flask with water, and steam is passed through it. The volatile essential oils are carried over with the steam, condensed, and collected.

-

Extraction: The collected distillate, a mixture of oil and water, is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to separate the essential oil.

-

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude essential oil.

-

Chromatographic Separation: The crude essential oil is then subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in the target compound are combined and may be further purified by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Isolation Workflow Diagram

Caption: General workflow for isolating this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis and Purity Data

| Parameter | Value | Reference |

| Purity of Isolongifolene from Longifolene (GC-FID) | 94.30% | [1] |

| Purity of Acetyl Longifoline from Longifoline (GC-FID) | 33.91% | [1] |

Table 2: Physicochemical Properties of Isolongifolol

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [3] |

| Molecular Weight | 222.37 g/mol | [3] |

| CAS Number | 1139-17-9 | [4] |

| XLogP3 | 4.4 | [3] |

Table 3: Spectroscopic Data for Isolongifolol

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (MS) | m/z (%): 220 (M⁺, 11), 205 (11), 177 (18), 137 (100), 121 (30), 107 (15), 91 (18) | [5] |

| ¹³C-NMR (CDCl₃) | δ (ppm): 25.51, 26.60, 26.90, 28.23 (CH₃), 24.64, 28.29, 36.97, 43.17 (CH₂), 46.49, 65.97, 113.21 (CH), 30.68, 42.32, 56.75, 159.76 (C) | [5] |

Biological Activity: Inhibition of Butyrylcholinesterase

This compound and its derivatives have been investigated for their biological activities. One notable finding is the inhibition of butyrylcholinesterase (BChE), an enzyme involved in cholinergic signaling.

Cholinergic Signaling Pathway

Acetylcholine (B1216132) (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems. Its signaling is terminated by the action of cholinesterases, primarily acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). Both enzymes hydrolyze acetylcholine into choline (B1196258) and acetate, thus regulating its concentration in the synaptic cleft.[6][7] The inhibition of these enzymes can lead to an increase in acetylcholine levels, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Signaling Pathway Diagram

Caption: Cholinergic signaling and BChE inhibition.

Conclusion

This compound is a structurally complex sesquiterpenoid with a rich history rooted in the chemistry of natural products from pine resin. Its synthesis via the acid-catalyzed rearrangement of longifolene is a classic example of terpene chemistry. While its natural occurrence is documented, detailed isolation procedures from these sources remain an area for further investigation. The discovery of its bioactivity as a butyrylcholinesterase inhibitor opens avenues for its potential application in drug discovery and development, particularly in the context of neurodegenerative diseases. This guide provides a foundational resource for researchers to understand and further explore the chemistry and therapeutic potential of this compound.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. US5260459A - Cyclic isolongifolanone-ketals - their manufacture and their application - Google Patents [patents.google.com]

- 3. This compound | C15H26O | CID 12311096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolongifolol [webbook.nist.gov]

- 5. US6734159B2 - Isolongifolenyl ethers, their preparation and their use - Google Patents [patents.google.com]

- 6. Acetylcholinesterase knockouts establish central cholinergic pathways and can use butyrylcholinesterase to hydrolyze acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Bioactivity of (-)-Isolongifolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of the initial bioactivity studies conducted on (-)-Isolongifolol, a sesquiterpene of interest in natural product research. A thorough review of the current scientific literature reveals that while the bioactivity of the parent compound, this compound, remains largely uncharted, significant findings have emerged from the investigation of its microbially transformed metabolites. This document details the butyrylcholinesterase inhibitory activity of these metabolites, providing quantitative data, in-depth experimental protocols, and visual workflows to support further research and development in this area. The current knowledge gaps regarding the pharmacological potential of this compound are also highlighted, presenting opportunities for future investigation.

Introduction: The State of this compound Bioactivity Research

This compound is a tricyclic sesquiterpene alcohol whose biological properties are not yet extensively studied. Initial investigations into its pharmacological potential have not focused on the parent compound itself, but rather on the bioactive products derived from its microbial transformation. This approach leverages the ability of microorganisms to introduce chemical modifications to natural products, often leading to the generation of novel compounds with enhanced or different biological activities.

The primary and currently sole reported bioactivity associated with this compound is the butyrylcholinesterase (BChE) inhibitory activity of its hydroxylated metabolites. This discovery opens a potential avenue for the development of agents targeting cholinergic pathways, which are implicated in neurodegenerative diseases such as Alzheimer's disease. However, it is crucial to note the absence of published data on other significant bioactivities for this compound, including cytotoxic, antimicrobial, and anti-inflammatory effects. This whitepaper, therefore, concentrates on the established findings related to its metabolites while underscoring the need for broader screening of the parent compound.

Quantitative Bioactivity Data

The bioactivity of the microbially transformed metabolites of this compound has been quantitatively assessed for their ability to inhibit butyrylcholinesterase. The key findings are summarized in the table below.

| Metabolite | Target Enzyme | IC50 (µM)[1] |

| 10α-hydroxyisolongifolol | Butyrylcholinesterase | 13.6 |

| 9α-hydroxyisolongifolol | Butyrylcholinesterase | 299.5 |

| This compound (Parent Compound) | Butyrylcholinesterase | Inactive |

| 10-oxoisolongifolol | Butyrylcholinesterase | Inactive |

Table 1: Butyrylcholinesterase inhibitory activity of this compound and its metabolites.

Detailed Experimental Protocols

Microbial Transformation of this compound

The generation of bioactive metabolites from this compound was achieved through a standard two-stage fermentation technique.

-

Microorganisms: Fusarium lini and Aspergillus niger were the primary fungi used for the biotransformation.

-

Culture Medium: The fungi were cultured in a medium consisting of glucose, peptone, yeast extract, and KH2PO4 dissolved in distilled water.

-

Fermentation Conditions:

-

Stage 1 (Fungal Growth): The fungi were initially grown in the culture medium for 3-4 days at 25°C on a rotary shaker at 120 rpm.

-

Stage 2 (Biotransformation): A solution of this compound in an appropriate solvent (e.g., acetone) was added to the fungal cultures. The fermentation was then continued for an additional 10-14 days under the same conditions.

-

-

Extraction and Isolation: After the incubation period, the culture broth was filtered, and the filtrate was extracted with a suitable organic solvent such as chloroform (B151607) or ethyl acetate. The organic extract was then dried, concentrated, and subjected to chromatographic techniques (e.g., column chromatography over silica (B1680970) gel) to isolate the transformed metabolites.

-

Structure Elucidation: The structures of the isolated metabolites were determined using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Butyrylcholinesterase Inhibition Assay

The inhibitory activity of the isolated metabolites against butyrylcholinesterase was determined using a modified Ellman's method, a widely used spectrophotometric assay.[1][2][3]

-

Enzyme and Substrate: The assay utilized butyrylcholinesterase (from equine serum) as the enzyme and butyrylthiocholine (B1199683) iodide as the substrate.

-

Reagents:

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (metabolites of this compound) dissolved in a suitable solvent (e.g., methanol)

-

-

Assay Procedure:

-

The reaction was performed in a 96-well microplate.

-

To each well, the following were added in sequence: phosphate buffer, DTNB solution, the test compound solution at various concentrations, and the butyrylcholinesterase enzyme solution.

-

The plate was incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction was initiated by the addition of the butyrylthiocholine iodide substrate.

-

The absorbance was measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (B1204863) (produced by enzymatic hydrolysis of butyrylthiocholine) with DTNB.

-

-

Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize the key experimental workflows described in this whitepaper.

Caption: Workflow for the microbial transformation of this compound.

Caption: Workflow for the Butyrylcholinesterase Inhibition Assay.

Conclusion and Future Directions

The initial studies on the bioactivity of this compound have revealed a promising lead in the form of its microbially transformed metabolites, which exhibit inhibitory activity against butyrylcholinesterase. The data and protocols presented in this whitepaper provide a solid foundation for researchers to build upon in the field of cholinesterase inhibitor development.

However, the lack of bioactivity data for the parent compound, this compound, represents a significant knowledge gap. Future research should prioritize a comprehensive screening of this compound for a range of biological activities, including but not limited to:

-

Cytotoxicity: Evaluation against a panel of human cancer cell lines to determine its potential as an anticancer agent.

-

Antimicrobial Activity: Screening against a broad spectrum of pathogenic bacteria and fungi to explore its potential as an anti-infective agent.

-

Anti-inflammatory Activity: Investigation of its effects on key inflammatory mediators and pathways to assess its potential for treating inflammatory disorders.

A thorough investigation of these activities will provide a more complete picture of the pharmacological potential of this compound and could unveil new therapeutic applications for this naturally occurring sesquiterpene.

References

(-)-Isolongifolol: A Review of Its Chemical Properties and Limited Biological Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the current scientific understanding of the sesquiterpenoid (-)-Isolongifolol. While its chemical and physical properties are well-documented, a comprehensive body of research on its specific biological effects is notably absent in publicly available literature. This document summarizes the available information and highlights the significant gaps in our knowledge, suggesting potential avenues for future research.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpene alcohol. Its fundamental properties are detailed below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2][3] |

| IUPAC Name | [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0²,⁹]undecanyl]methanol | [1] |

| CAS Registry Number | 1139-17-9 | [1][2] |

| Appearance | Not specified in results | |

| Solubility | Log10 of Water solubility in mol/l: -3.60 (Crippen Calculated Property) | [3] |

| Octanol/Water Partition Coefficient (logP) | 3.467 (Crippen Calculated Property) | [3] |

Known Biological Effects: A Landscape of Limited Data

Direct research into the biological activities of this compound is scarce. The majority of available information pertains to its derivatives or related compounds, or its presence as a constituent in essential oils with broader biological activities.

Butyrylcholinesterase Inhibitory Activity of Microbial Metabolites

One of the few studies directly involving this compound investigated its microbial transformation. This research indicated that the transformed products, or metabolites, of this compound exhibited butyrylcholinesterase inhibitory activity.[4] However, the study did not report any such activity for the parent compound, this compound, itself.

Anticancer Activity of Related Compounds

Research into the anticancer potential has focused on a related ketone, isolongifolanone (B1589518), and its derivatives, rather than this compound. A study published in Biomedicine & Pharmacotherapy in 2021 detailed the synthesis of novel pyrazole (B372694) ring-containing derivatives of isolongifolanone.[5] One derivative, compound 3b, demonstrated significant antiproliferative effects on MCF-7 breast cancer cells.[5] The mechanism of action for this derivative was proposed to involve the induction of apoptosis through the activation of caspase-3 and PARP, modulation of Bcl-2 family proteins, and an increase in p53 levels.[5] Furthermore, this compound was found to down-regulate cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5] It is crucial to emphasize that these findings are for a derivative of isolongifolanone and cannot be directly extrapolated to this compound.

The proposed mechanism of apoptosis induction by the isolongifolanone derivative is illustrated below.

References

- 1. This compound | C15H26O | CID 12311096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolongifolol [webbook.nist.gov]

- 3. Isolongifolol (CAS 1139-17-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. zenodo.org [zenodo.org]

- 5. Pyrazole ring-containing isolongifolanone derivatives as potential CDK2 inhibitors: Evaluation of anticancer activity and investigation of action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Intricacies of (-)-Isolongifolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(-)-Isolongifolol (C₁₅H₂₆O) is a sesquiterpenoid characterized by a bridged tricyclic system. The spatial arrangement of the atoms within this molecule, particularly at its chiral centers, defines its stereochemistry and is a critical determinant of its physicochemical properties and biological interactions. An unambiguous understanding of the absolute configuration is paramount for its synthesis, derivatization, and evaluation in biological systems.

Absolute Configuration of this compound

The absolute stereochemistry of this compound has been established and is systematically described by its IUPAC name: [1S-(1α,3aβ,4α,8aβ,9R)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol*. This nomenclature precisely defines the orientation of substituents at each stereocenter. An alternative IUPAC name is [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0²,⁹]undecanyl]methanol .

Key Stereochemical Features

The structure of this compound is characterized by a rigid framework with several stereocenters that dictate its overall shape. The stereochemical descriptors in the IUPAC name provide a clear definition of the spatial arrangement of the atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name | [1S-(1α,3aβ,4α,8aβ,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol |

Table 2: Stereochemical Assignments for this compound

| Stereocenter | Configuration |

| 1 | S |

| 3a | S |

| 4 | S |

| 8a | S |

| 9 | R |

Note: The configurations are based on the IUPAC name and standard stereochemical assignment rules.